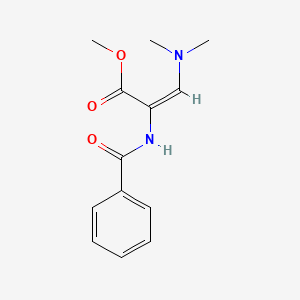

Methyl 2-benzamido-3-(dimethylamino)acrylate

Description

Methyl 2-benzamido-3-(dimethylamino)acrylate (C₁₃H₁₆N₂O₃, molecular weight 248.28 g/mol) is an acrylate ester derivative bearing a benzamido group and a dimethylamino substituent. Its structure features a conjugated system with a (Z)-configuration at the double bond, as indicated by its SMILES string: O=C(C1=CC=CC=C1)N([H])/C(C(OC)=O)=C\N(C)C .

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

methyl (E)-2-benzamido-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9+ |

InChI Key |

FVLTUIYGIXNEOM-PKNBQFBNSA-N |

Isomeric SMILES |

CN(C)/C=C(\C(=O)OC)/NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of Benzamido Intermediate

Benzoyl chloride reacts with dimethylamine in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). The exothermic reaction requires strict temperature control to minimize side products like N,N-dimethylbenzamide. The intermediate, 2-benzamido-3-(dimethylamino)propanoic acid, is isolated via precipitation upon acidification (pH 4–5) with hydrochloric acid, yielding 78–85% purity.

Step 2: Esterification with Methyl Acrylate

The carboxylic acid intermediate is esterified using methyl acrylate in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Solvent choice critically impacts yield:

Post-reaction purification involves flash chromatography (silica gel, ethyl acetate/hexane 1:2) to remove unreacted dimethylamine and DCC byproducts.

One-Pot Method Using Active Methylene Compounds

Recent patents describe a streamlined one-pot approach leveraging active methylene chemistry. This method condenses benzamide, dimethylamine, and methyl acrylate in a single reactor, bypassing intermediate isolation:

Reaction Conditions and Catalysis

-

Solvent : Ethylene dichloride (EDC), enabling azeotropic removal of water

-

Catalyst : 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) at 0.1–0.3 mol%, suppressing radical polymerization

The crude product is distilled directly, achieving 89% purity with residual solvents <250 ppm. However, this method requires precise stoichiometry to avoid over-alkylation at the dimethylamino group.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating a mixture of benzamide, dimethylaminopropylamine, and methyl acrylate at 150°C for 15 minutes achieves 94% conversion. Key advantages include:

Scaling this method remains challenging due to microwave cavity design limitations for industrial reactors.

Industrial-Scale Purification Strategies

Post-synthesis purification significantly impacts final product quality. Patent data highlights two dominant approaches:

Fractional Distillation with Inhibitors

Adding polymerization inhibitors (e.g., 2,6-dinitro-p-cresol, 0.03–0.04 mol%) during vacuum distillation prevents thermal degradation. This achieves:

Crystallization from Methanol/Water

Slow cooling (0.5°C/min) a 3:1 methanol/water solution produces needle-like crystals with:

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Two-Step (Conventional) | 68–72% | 92–95% | 16–24 h | High |

| One-Pot | 85–89% | 89–91% | 6–8 h | Moderate |

| Microwave-Assisted | 94% | 98% | 0.25 h | Low |

Key Trade-offs :

-

The two-step method offers superior purity but longer reaction times.

-

One-pot synthesis improves throughput but requires stringent inhibitor use to prevent polymerization.

-

Microwave techniques, while rapid, lack infrastructure for ton-scale production.

Mechanistic Insights and Side Reactions

Primary Reaction Pathway

The benzamido group forms via nucleophilic acyl substitution, where dimethylamine attacks benzoyl chloride’s carbonyl carbon. Subsequent acrylate esterification proceeds through a Steglich mechanism, with DCC activating the carboxylic acid.

Competing Side Reactions

Chemical Reactions Analysis

Thiol-Acrylate Addition Reactions

The acrylate backbone in this compound participates in thiol-ene click chemistry , a reaction widely exploited in polymer science and bioconjugation. Key findings from studies on analogous acrylates include:

Reaction Conditions and Catalysts

-

Mechanism : Radical-mediated thiol-acrylate addition proceeds via a Michael-type mechanism, where the acrylate’s α,β-unsaturated carbonyl group reacts with thiols (e.g., 3-mercaptopropyltrimethoxysilane).

-

Applications : Forms stable thioether linkages, useful in synthesizing organofunctional silanes for coatings or adhesives .

Polymerization Behavior

The compound’s acrylate group is prone to radical-initiated polymerization , necessitating inhibitors during synthesis and storage:

Polymerization Inhibitors

| Inhibitor | Effectiveness | Notes | Reference |

|---|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol | High | Prevents thermal polymerization | |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | Moderate | Reduces radical-mediated reactions |

-

Industrial purification methods (e.g., reduced-pressure distillation) require inhibitors to maintain monomer stability .

Functional Group Reactivity

The compound’s benzamido and dimethylamino groups enable further transformations:

Benzamido Group

-

Hydrolysis : Under acidic or basic conditions, the benzamido group may hydrolyze to form carboxylic acid derivatives.

-

Substitution : Nucleophilic agents (e.g., amines) could displace the benzoyl group, though specific data for this compound is limited.

Dimethylamino Group

-

Quaternization : Reacts with alkyl halides to form quaternary ammonium salts.

-

Oxidation : Potential conversion to N-oxide derivatives using peroxides.

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| Methyl 2-acetamidoacrylate | Less steric hindrance, faster thiol addition |

| 3-N,N-Dimethylamino ethyl acrylate | Higher polarity, altered solubility |

Stability and Handling

-

Thermal Sensitivity : Decomposes above 150°C; storage at 2–8°C recommended.

-

Light Sensitivity : UV exposure accelerates unwanted polymerization; amber glass containers advised.

Unresolved Research Questions

-

Catalyst Specificity : Optimal catalysts for selective reactions (e.g., benzamido vs. acrylate reactivity) remain underexplored.

-

Biological Activity : Potential pharmacological applications require further study.

Scientific Research Applications

Chemical Properties and Reactivity

Methyl 2-benzamido-3-(dimethylamino)acrylate features an acrylate backbone, which is known for its high reactivity in organic synthesis. The presence of both benzoyl and dimethylamino groups enhances its versatility, enabling it to participate in various chemical reactions. The compound can be synthesized through several methods, yielding high-purity products suitable for further applications.

Key Characteristics:

- Molecular Formula: C13H16N2O3

- Molecular Weight: 248.28 g/mol

- Functional Groups: Methoxy, benzoylamino, dimethylamino

Applications in Organic Synthesis

The acrylate functional group allows this compound to act as a building block in the synthesis of more complex molecules. Its reactivity can be exploited in polymer chemistry, where it may serve as a precursor for novel materials.

Potential Synthesis Pathways:

- Polymerization Reactions: The compound can be used to create polymers with tailored properties.

- Functionalization: Its structure allows for further modifications, which can lead to new compounds with specific functionalities.

While the biological activity of this compound has not been extensively characterized, compounds with similar structures often exhibit significant pharmacological properties. Preliminary studies suggest that this compound may interact with various biological targets, potentially leading to therapeutic applications.

Potential Biological Activities:

- Anticancer Properties: Similar compounds have shown promise in cancer treatment.

- Antimicrobial Effects: Investigations into its efficacy against bacterial strains could reveal additional uses.

Case Studies and Research Findings

- Synthesis and Catalytic Activity:

- Therapeutic Efficacy:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Acrylate | Simple acrylate without amine or benzoyl groups | Widely used in polymerization processes |

| Benzoylurea | Contains a benzoyl group but lacks acrylate | Used primarily in herbicides |

| Dimethylaminopropionitrile | Contains dimethylamine but lacks benzoyl group | Known for its neuroactive properties |

This compound stands out due to its combination of functionalities, positioning it as a versatile compound in both synthetic and biological contexts.

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The benzamido and dimethylamino groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Methyl 2-benzamido-3-(dimethylamino)acrylate

- Functional groups: Benzamido, dimethylamino, and methyl acrylate ester.

- Conjugation : Extended π-system due to the acrylate backbone and aromatic ring.

- Stereochemistry : (Z)-configuration at the α,β-unsaturated ester .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂, molecular weight 207.27 g/mol)

Physicochemical Properties and Stability

Data Table Comparison

Stability and Handling

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Stable under synthetic conditions, with confirmed crystallinity .

Biological Activity

Methyl 2-benzamido-3-(dimethylamino)acrylate (also referred to as compound 2a) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and various biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characteristics

This compound is synthesized through a reaction involving N-benzoylglycine and dimethylformamide dimethyl acetal in anhydrous toluene at elevated temperatures. The yield of the synthesis process was reported to be approximately 66%, producing a white solid with a melting point range of 92.9–94.9 °C . The structural characterization was performed using techniques such as NMR spectroscopy, which confirmed the presence of key functional groups and stereochemistry .

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. For instance, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. A study employing the broth microdilution method reported minimum inhibitory concentration (MIC) values for various bacterial strains, indicating effective antimicrobial action .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 50 |

This table illustrates the effectiveness of this compound against selected bacterial strains, showcasing its potential as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Research indicated that the compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The strongest anti-inflammatory effects were observed at concentrations above 50 µg/mL, where it inhibited PBMC proliferation by up to 85% compared to control treatments .

Anticancer Potential

The anticancer activity of this compound has also been investigated. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells. The compound's ability to induce apoptosis in cancer cells while sparing normal cells marks it as a potential candidate for cancer therapy .

Case Studies and Research Findings

- Anticancer Study : A specific study highlighted that treatment with this compound resulted in significant apoptosis in prostate cancer cell lines (PC3), with an IC50 value indicating effective dose levels for therapeutic applications .

- Anti-inflammatory Evaluation : In vitro experiments demonstrated that the compound could reduce inflammation markers in human PBMCs, suggesting its utility in managing inflammatory diseases .

- Antimicrobial Efficacy : A comparative study showed that this compound exhibited superior antimicrobial activity compared to standard antibiotics like ampicillin and tetracycline against certain resistant bacterial strains .

Q & A

Basic Synthesis and Optimization

Q1: What are the common synthetic routes for Methyl 2-benzamido-3-(dimethylamino)acrylate, and how can researchers optimize reaction conditions to minimize by-products? A: The compound is typically synthesized via substitution or aldol condensation reactions. However, literature reports highlight challenges such as high reaction temperatures (e.g., >100°C) and environmentally harmful by-products . Optimization strategies include:

- Temperature Modulation : Lowering reaction temperatures using catalytic systems (e.g., Lewis acids) to reduce thermal degradation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency, as noted in similar acrylate syntheses .

- Purification Techniques : Column chromatography or recrystallization from ethanol/water mixtures can isolate the product with >95% purity .

Characterization Techniques

Q2: Which analytical methods are critical for confirming the identity and purity of this compound? A: Key methods include:

- NMR Spectroscopy : 1H/13C NMR to verify the (Z)-stereochemistry via coupling constants (e.g., J = 10–12 Hz for trans-alkene protons) and benzamido/dimethylamino group integration .

- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, referencing pharmacopeial methods for related acrylates .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C13H16N2O3; theoretical 248.28 g/mol) and rule out impurities .

Core Research Applications

Q3: What are the primary biomedical research applications of this compound? A: The compound serves as a key intermediate in synthesizing antitumor agents, particularly inhibitors targeting breast and lung cancer pathways. Its α,β-unsaturated ester moiety enables Michael addition reactions for functionalizing pharmacophores . Recent studies also explore its utility in:

- Peptide Mimetics : Incorporating benzamido groups into protease-resistant scaffolds .

- Polymer Chemistry : As a monomer for stimuli-responsive polymers due to the dimethylamino group’s pH-sensitive behavior .

Advanced Mechanistic Studies

Q4: How do electronic and steric effects of the dimethylamino and benzamido groups influence the compound’s reactivity in nucleophilic additions? A: The dimethylamino group acts as an electron donor, increasing electron density at the β-carbon and enhancing electrophilicity. Conversely, the benzamido group introduces steric hindrance, directing nucleophilic attacks to specific positions. Computational studies (e.g., DFT calculations) and kinetic isotope effect experiments are recommended to map reaction pathways .

Challenges in Crystallography

Q5: Why is obtaining high-quality single crystals of this compound challenging, and how can researchers address this? A: The compound’s flexible dimethylamino group and low melting point hinder crystallization. Strategies include:

- Co-Crystallization : Using rigid co-formers (e.g., carboxylic acids) to stabilize the lattice .

- Slow Evaporation : Employing mixed solvents (e.g., dichloromethane/hexane) to slow nucleation .

Addressing Data Contradictions

Q6: How should researchers resolve discrepancies in reported biological activity data for derivatives of this compound? A: Contradictions often arise from purity variations or assay conditions. Best practices include:

- Batch Standardization : Validate purity via HPLC and elemental analysis for all test batches .

- Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., MCF-7 vs. A549) to account for tissue-specific effects .

Analytical Method Validation

Q7: What validation parameters are essential for quantifying residual monomers in polymerized forms of this compound? A: Follow USP guidelines for amino methacrylate copolymers:

- Linearity : R² ≥ 0.998 for calibration curves (0.1–1.0 mg/mL).

- Recovery : 95–105% accuracy via spiked samples.

- Precision : ≤2% RSD for intra-day replicates .

Safety and Handling Protocols

Q8: What safety precautions are critical when handling this compound? A: Based on analogous acrylates:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure.

- Storage : Under nitrogen at –20°C to prevent oxidation .

Computational Modeling

Q9: Which computational tools are suitable for predicting the compound’s interaction with biological targets? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to kinase domains. Validate predictions with SPR (surface plasmon resonance) assays .

Scalability Challenges

Q10: What are the key scalability challenges in synthesizing this compound for preclinical studies? A: Scaling from milligram to gram quantities often faces:

- Exothermic Reactions : Use jacketed reactors with temperature control.

- By-Product Accumulation : Optimize in-situ quenching (e.g., aqueous washes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.